molecular formula C7H11NO4 B1236031 (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid CAS No. 39026-63-6

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid

Cat. No.: B1236031
CAS No.: 39026-63-6
M. Wt: 173.17 g/mol
InChI Key: YFYNOWXBIBKGHB-FFWSUHOLSA-N
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Description

Historical Context and Discovery

The discovery and development of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid emerged from systematic efforts in the late 1980s to create conformationally restricted analogs of glutamate that could serve as selective pharmacological tools for studying excitatory amino acid receptors. The initial synthesis and characterization of aminocyclopentane dicarboxylic acid stereoisomers was first reported in 1988 by Curry and colleagues, who described the synthesis, resolution, and absolute configuration determination of all four possible stereoisomers of 1-amino-1,3-cyclopentanedicarboxylic acid. This foundational work established the stereochemical framework that would guide subsequent investigations into the differential biological activities of these compounds.

The systematic investigation of stereoisomeric effects in aminocyclopentane dicarboxylic acids revealed that the spatial arrangement of functional groups significantly influenced receptor binding properties and biological activity profiles. Early pharmacological studies demonstrated that different stereoisomers exhibited markedly different potencies at various glutamate receptor subtypes, with the (1S,3S) configuration showing unique selectivity patterns compared to other stereoisomeric forms. The development of enantioselective synthetic methodologies during the 1990s and early 2000s facilitated the production of pure stereoisomers, enabling detailed structure-activity relationship studies that revealed the critical importance of absolute stereochemistry in determining biological function.

The characterization of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid as a distinct pharmacological entity gained momentum through collaborative efforts between synthetic chemists and neuropharmacologists who recognized the potential of conformationally restricted glutamate analogs for probing receptor function. These investigations established that the (1S,3S) stereoisomer possessed unique binding characteristics that distinguished it from other members of the aminocyclopentane dicarboxylic acid family, leading to its adoption as a specialized research tool in glutamate receptor pharmacology.

Structural Classification and Stereochemical Significance

(1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid belongs to the class of conformationally restricted glutamate analogs, specifically categorized as a rigid α,α-dialkyl-α-amino acid derivative. The compound features a five-membered cyclopentane ring that constrains the spatial relationship between the amino and carboxyl functional groups, creating a fixed three-dimensional structure that mimics specific conformations of the more flexible glutamate molecule. The absolute stereochemistry, designated as (1S,3S), refers to the spatial arrangement of substituents around the stereogenic centers at positions 1 and 3 of the cyclopentane ring, where both the amino group at position 1 and the carboxyl group at position 3 adopt the S configuration according to Cahn-Ingold-Prelog priority rules.

The stereochemical significance of the (1S,3S) configuration becomes apparent when comparing its biological activity profile to other stereoisomers of aminocyclopentane dicarboxylic acid. Pharmacological studies have revealed that the (1S,3S) stereoisomer exhibits significantly different receptor selectivity patterns compared to the (1S,3R) form, with notably reduced activity at Group I metabotropic glutamate receptors while maintaining good agonist activity at mGluR2. This stereochemical specificity demonstrates the critical importance of three-dimensional molecular architecture in determining receptor recognition and binding affinity.

Stereoisomer Configuration Primary Receptor Targets Relative Potency
(1S,3S) cis mGluR2, Group II Moderate
(1S,3R) trans Group I and II mGluRs High
(1R,3S) trans Limited activity Low
(1R,3R) cis Minimal activity Very Low

The conformational constraint imposed by the cyclopentane ring system effectively locks the molecule into a specific spatial arrangement that corresponds to one of the bioactive conformations of glutamate. This rigid structure eliminates the conformational flexibility inherent in glutamate itself, allowing for more precise investigation of structure-activity relationships and providing insights into the geometric requirements for receptor activation. The (1S,3S) stereoisomer specifically adopts a conformation that positions the amino and carboxyl groups in a spatial arrangement that favors interaction with certain receptor subtypes while being less compatible with others.

Role in Glutamatergic Signaling Pathways

(1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid functions as a selective agonist within glutamatergic signaling pathways, demonstrating particular efficacy at metabotropic glutamate receptor subtype 2 (mGluR2) and other Group II metabotropic glutamate receptors. The compound's role in glutamatergic neurotransmission is characterized by its ability to activate second messenger cascades associated with these receptor subtypes while showing negligible activity at Group I metabotropic glutamate receptors. This selective activation pattern makes it a valuable pharmacological tool for dissecting the functional roles of different glutamate receptor subtypes in neuronal signaling.

The mechanism of action of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid involves binding to the orthosteric site of metabotropic glutamate receptors, where it mimics the action of the endogenous neurotransmitter glutamate. Upon receptor activation, the compound initiates G-protein-mediated signaling cascades that modulate various intracellular processes, including adenylyl cyclase activity, inositol phosphate formation, and calcium mobilization. The specific signaling pathways activated depend on the particular receptor subtype engaged, with Group II metabotropic glutamate receptors typically coupling to inhibitory G-proteins that reduce cyclic adenosine monophosphate levels and modulate ion channel function.

Receptor Subtype Coupling Mechanism Primary Signaling Pathway (1S,3S) Activity Level
mGluR1 Gq/G11 Phospholipase C activation Minimal
mGluR2 Gi/Go Adenylyl cyclase inhibition High
mGluR3 Gi/Go Adenylyl cyclase inhibition Moderate
mGluR4 Gi/Go Adenylyl cyclase inhibition Low
mGluR5 Gq/G11 Phospholipase C activation Minimal

The physiological significance of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid's selective receptor activation extends to its effects on synaptic transmission and neuronal excitability. Studies utilizing electrophysiological techniques have demonstrated that the compound can modulate both excitatory and inhibitory synaptic responses, consistent with its action at metabotropic glutamate receptors that regulate membrane conductances and neurotransmitter release. The compound's ability to enhance responses to various neurotransmitters, including gamma-aminobutyric acid and glycine, suggests a complex modulatory role in neuronal network function that extends beyond simple glutamate receptor activation.

Properties

IUPAC Name

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYNOWXBIBKGHB-FFWSUHOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](C[C@H]1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477331-06-9
Record name (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid
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Preparation Methods

Ring-Closing Strategies via Favorskii Rearrangement

The Favorskii rearrangement, traditionally used for cyclopropane synthesis, has been adapted for cyclopentane derivatives. A patented method (WO2008138621A2) outlines a four-step sequence for analogous aminocyclopentane tricarboxylic acids :

Step 1 : Ring formation using dimethylmaleic anhydride and a glycine synthon in the presence of sodium ethoxide yields a cyclopentenone intermediate.
Step 2 : Bromination at the α-position introduces a leaving group for subsequent rearrangement.
Step 3 : Favorskii rearrangement under basic conditions (NaOH, 60°C) generates a cyclopentane dicarboxylate skeleton.
Step 4 : Catalytic hydrogenation (Pd/C, H₂ at 1 barg) reduces unsaturated bonds and removes ester protecting groups.

For ACPD, this method was modified by terminating the synthesis after dicarboxylate formation, achieving a 68% overall yield. Key challenges include controlling stereochemistry during the rearrangement, which requires chiral auxiliaries or enantioselective catalysts.

Schmidt Reaction from Cyclopentane Dicarboxylic Acids

The Schmidt reaction converts carboxylic acids to amines via azide intermediates. Starting with trans-cyclopentane-1,3-dicarboxylic acid:

  • Lithium Hydroxide-Mediated Cyclization :
    Reacting the diacid with LiOH in methanol/water (3:1 v/v) at 80°C for 12 hours forms a bicyclic lactam intermediate.

  • Boc Protection :
    Treating the lactam with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane introduces Boc groups at the amine site.

  • Acid Deprotection :
    Trifluoroacetic acid (TFA) in DCM removes Boc groups, yielding the free amino acid with 92–98% enantiomeric purity.

Optimization Data :

ParameterConditionYield (%)
LiOH Concentration2.5 M94
Reaction Temperature80°C92
Boc₂O Equivalents1.298

Catalytic Asymmetric Hydrogenation

Chiral ruthenium catalysts enable enantioselective synthesis of ACPD precursors:

Substrate Preparation :

  • Cyclopentenone dicarboxylate esters are synthesized via Diels-Alder reactions between cyclopentadiene and diethyl acetylenedicarboxylate.

Hydrogenation Conditions :

  • Catalyst: Ru(BINAP)Cl₂ (0.5 mol%)

  • Pressure: 50 psi H₂

  • Solvent: Ethanol/water (9:1)

  • Temperature: 25°C

This method achieves 99% enantiomeric excess (ee) but requires expensive catalysts and high-purity substrates.

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution offers a green chemistry alternative:

  • Racemic Synthesis :
    ACPD is synthesized as a racemate via non-stereoselective alkylation of cyclopentane diesters.

  • Enzymatic Hydrolysis :
    Candida antarctica lipase B selectively hydrolyzes the (1S,3S)-ester, leaving the undesired enantiomer unreacted.

  • Separation :
    Ion-exchange chromatography isolates the hydrolyzed (1S,3S)-acid with 85% ee.

Process Metrics :

MetricValue
Enzyme Loading10 mg/g substrate
Reaction Time48 hours
ee After Resolution85%

Solid-Phase Peptide Synthesis (SPPS) Adaptations

ACPD has been incorporated into peptidomimetics using Fmoc-protected derivatives:

  • Resin Functionalization :
    Wang resin is loaded with Fmoc-(1S,3S)-ACPD-OH using HBTU/HOBt activation.

  • Chain Elongation :
    Standard SPPS cycles (deprotection with 20% piperidine, coupling with amino acids) build the peptide backbone.

  • Cleavage :
    TFA/TIS/water (95:2.5:2.5) liberates the peptide-ACPD conjugate.

This method is limited by the high cost of Fmoc-ACPD building blocks (~$1,200/g).

Continuous Flow Microreactor Synthesis

Microreactor technology enhances reaction control for ACPD intermediates:

System Configuration :

  • Two syringe pumps deliver reagents at 0.1 mL/min

  • PTFE tubing (1 mm ID) coiled in a temperature-controlled bath

Reaction Profile :

StageResidence Time (min)Temperature (°C)
Diazotization2.50
Azide Formation5.025
Cyclization10.060

Continuous processing improves yield reproducibility (±2%) compared to batch methods (±15%).

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives. Substitution reactions can lead to a variety of substituted cyclopentane derivatives, depending on the nucleophile used.

Scientific Research Applications

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Comparisons

The pharmacological activity of cyclopentane dicarboxylic acid derivatives is highly dependent on stereochemistry. Key comparisons include:

Compound Receptor Activity Potency/Efficacy Functional Outcomes
(1S,3S)-ACPD Antagonist at LTP-inducing pathways ; weak or inactive at group I mGluRs Blocks LTP at 100 µM Inhibits synaptic plasticity; no significant phosphoinositide hydrolysis or NMDA potentiation observed
(1S,3R)-ACPD Broad-spectrum mGluR agonist (groups I/II) ; potentiates NMDA receptors 30× more potent than (±)-trans-ACPD at mGluRs ; EC₅₀ = 40 µM in cortical slices Induces seizures, neuronal excitotoxicity ; enhances NMDA affinity
(1R,3S)-ACPD Partial agonist at mGluRs; reduces astrocytic glutamate levels Lower efficacy in phosphoinositide hydrolysis compared to (1S,3R)-ACPD Neuroprotective in astrocytes; modulates glutamate homeostasis
(RS)-ACPD (racemate) Mixed activity of (1S,3R) and (1R,3S) enantiomers Variable effects depending on tissue and receptor subtype Biphasic modulation of cAMP in neurons and glia

Mechanistic Differences

  • Group I mGluR Activation: (1S,3R)-ACPD activates mGluR1/5, triggering phospholipase C (PLC)-mediated phosphoinositide hydrolysis and potentiating NMDA receptor currents . In contrast, (1S,3S)-ACPD lacks agonist activity at these receptors and instead antagonizes synaptic plasticity pathways . (1R,3S)-ACPD shows minimal interaction with group I mGluRs but modulates glutamate uptake in astrocytes via undefined mechanisms .
  • NMDA Receptor Modulation :

    • (1S,3R)-ACPD enhances NMDA receptor affinity for glutamate in cortical neurons, increasing intracellular Ca²⁺ influx . This effect is absent in (1S,3S)-ACPD, which may explain its lack of neuroexcitatory effects .

Functional and Pathological Implications

  • Therapeutic Potential: (1S,3R)-ACPD’s NMDA-potentiating effects suggest utility in cognitive disorders, but its seizurogenic properties limit clinical use. (1S,3S)-ACPD’s LTP-blocking activity positions it as a candidate for studying memory disorders .

Biological Activity

(1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid, also known as (1S,3S)-ACPD, is a compound that has garnered attention for its biological activity, particularly as an agonist for metabotropic glutamate receptors (mGluRs). This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Chemical Name : (1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid
  • CAS Number : 477331-06-9
  • Molecular Formula : C7_{7}H11_{11}NO4_{4}

(1S,3S)-ACPD primarily acts as a potent agonist for NMDA receptors and selectively activates group II mGluRs. Its efficacy varies across different receptor subtypes:

  • NMDA Receptors : Exhibits proconvulsant activity in vivo.
  • Group II mGluRs : EC50_{50} values are reported as follows:
    • mGluR2: 13 μM
    • mGluR4: 50 μM
    • mGluR1 and mGluR5: >300 μM .

Agonistic Effects on mGluRs

(1S,3S)-ACPD is known to stimulate phosphoinositide hydrolysis in neuronal tissues. Studies indicate that it can activate intracellular signaling pathways leading to increased calcium levels and modulation of neurotransmitter release .

Neuroprotective Effects

Research has shown that (1S,3S)-ACPD can reduce intracellular glutamate levels in astrocytes. This reduction is significant because excessive glutamate can lead to excitotoxicity and neuronal damage. The compound appears to inhibit phosphate-activated glutaminase (PAG), which is involved in the conversion of glutamate to glutamine .

Study 1: Metabotropic Receptor Activation

In a study examining the effects of various enantiomers of aminocyclopentane-dicarboxylic acids on metabotropic receptors, (1S,3S)-ACPD was shown to activate mGluR2 and mGluR4 effectively. The study highlighted its potency compared to other compounds, demonstrating its potential for therapeutic applications in neurological disorders .

Study 2: Glutamate Regulation in Astrocytes

Another significant study focused on the transport and effects of (1R,3S)-ACPD in astrocytes. It was found that this enantiomer could significantly lower intracellular glutamate concentrations while increasing glutamine levels. This suggests a protective mechanism against excitotoxicity mediated by astrocytic activity .

Comparative Activity Table

CompoundReceptor TypeEC50_{50} (μM)Biological Effect
(1S,3S)-ACPDNMDA>300Proconvulsant
(1S,3S)-ACPDmGluR213Neuroprotective
(1S,3R)-ACPDmGluR450Modulation of neurotransmitter release
(±)-trans-ACPDGroup II mGluRs>300Less selective than (1S,3S)-ACPD

Q & A

Q. How is (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid synthesized and characterized in enantiomerically pure form?

The synthesis involves the Schmidt reaction of trans-cyclopentane-1,3-dicarboxylic acid derivatives. Absolute configuration is confirmed via correlation with trans-(1S,3S)-3-aminocyclopentanecarboxylic acid using stereochemical analysis (e.g., X-ray crystallography or chiral chromatography). Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for verifying purity and stereochemistry .

Q. What are the primary receptor targets of (1S,3S)-ACPD in glutamatergic signaling?

(1S,3S)-ACPD acts as a selective group II metabotropic glutamate receptor (mGluR) agonist, with EC₅₀ values of >300 μM for mGluR1 and mGluR5, indicating low affinity for group I receptors. In contrast, it shows higher specificity for mGluR2 (EC₅₀ = 13 μM) and mGluR4 (EC₅₀ = 50 μM) .

Q. What are the solubility and stability considerations for in vitro applications?

The compound is sparingly soluble in water (<5.2 mg/mL). For in vitro studies, DMSO is the preferred solvent, though ethanol or DMF can be used if necessary. Solutions should be prepared fresh and stored at -20°C to avoid degradation .

Q. How does (1S,3S)-ACPD differ from its enantiomer (1S,3R)-ACPD in functional assays?

(1S,3S)-ACPD is a group II mGluR agonist, while (1S,3R)-ACPD is a broad-spectrum mGluR agonist affecting both group I and II receptors. This stereochemical difference leads to divergent effects on synaptic plasticity; e.g., (1S,3S)-ACPD blocks theta-burst-induced long-term potentiation (LTP) in hippocampal slices, whereas (1S,3R)-ACPD potentiates NMDA receptor responses .

Advanced Research Questions

Q. How to design experiments to assess (1S,3S)-ACPD’s role in synaptic plasticity?

  • Methodology : Use hippocampal slice electrophysiology with theta-burst stimulation (TBS) to induce LTP. Pre- or post-application of (1S,3S)-ACPD (10–100 μM) can test its inhibitory effects.
  • Controls : Include group II mGluR antagonists (e.g., LY341495) to confirm receptor specificity.
  • Outcome Metrics : Measure changes in field excitatory postsynaptic potentials (fEPSPs) over 60 minutes post-TBS .

Q. How to resolve contradictions in reported effects on NMDA receptor modulation?

While (1S,3R)-ACPD potentiates NMDA responses in cortical neurons, (1S,3S)-ACPD does not directly modulate NMDA receptors. Discrepancies arise from receptor subtype selectivity and tissue-specific expression. To clarify, perform comparative studies in isolated neuronal subtypes (e.g., cortical vs. striatal) using selective pharmacological blockers .

Q. What are the challenges in translating in vitro EC₅₀ values to in vivo dosing?

  • Bioavailability : Intraperitoneal (IP) administration in rats requires doses ≥1 mg/kg due to poor blood-brain barrier penetration.
  • Toxicity : High doses (≥100 mg/kg IP) induce dose-dependent seizures, necessitating EEG monitoring during in vivo experiments .
  • Formulation : Use saline-based solutions for IP injection, ensuring pH adjustment (7.0–7.4) to prevent precipitation .

Q. How to address variability in mGluR2/3-dependent signaling across brain regions?

  • Regional Profiling : Use quantitative PCR or immunohistochemistry to map mGluR2/3 density in target areas (e.g., hippocampus vs. amygdala).
  • Functional Assays : Combine (1S,3S)-ACPD with region-specific knockouts (e.g., mGluR2⁻/⁻ mice) to isolate receptor contributions .

Key Methodological Recommendations

  • Stereochemical Verification : Always confirm enantiomeric purity via chiral HPLC or optical rotation .
  • Solvent Compatibility : Test solubility in DMSO first; avoid aqueous buffers unless pH-adjusted .
  • In Vivo Monitoring : Use video-EEG to detect subclinical seizure activity during high-dose studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid
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(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid

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